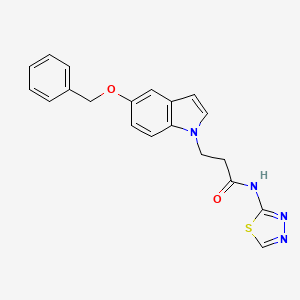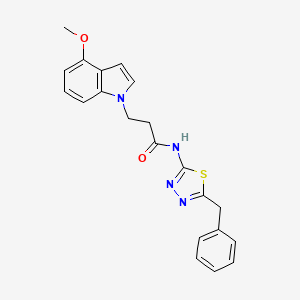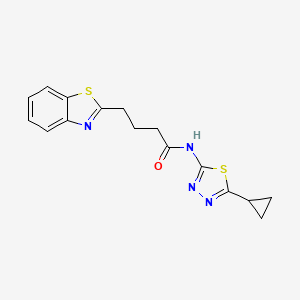![molecular formula C24H34N4O3 B14935425 Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B14935425.png)
Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinyl group, a quinolizinyl group, and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide typically involves multiple steps, including the formation of the imidazolidinyl and quinolizinyl groups, followed by their coupling with the propanamide moiety. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide can be compared with similar compounds such as:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C24H34N4O3 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C24H34N4O3/c29-22(25-17-19-9-6-15-27-14-5-4-10-21(19)27)12-11-20-23(30)28(24(31)26-20)16-13-18-7-2-1-3-8-18/h1-3,7-8,19-21H,4-6,9-17H2,(H,25,29)(H,26,31)/t19-,20?,21+/m0/s1 |
InChI Key |
VXENKVFMDBFXKA-SIGULFFNSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14935348.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B14935368.png)
![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14935376.png)
![(2S)-4-methyl-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide](/img/structure/B14935378.png)
![2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935383.png)
![2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14935389.png)
![N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935408.png)

![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935426.png)


![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B14935440.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B14935442.png)
![N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935449.png)
